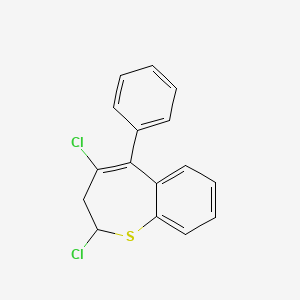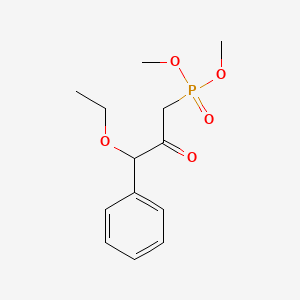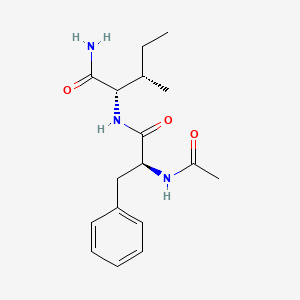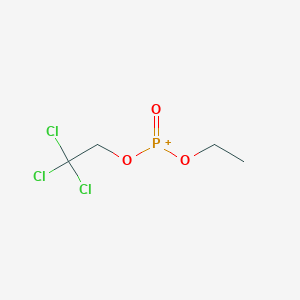![molecular formula C12H8O3 B14486903 5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one CAS No. 64190-57-4](/img/structure/B14486903.png)
5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4H-furo2,3-bbenzopyran-4-one is a heterocyclic compound that belongs to the class of benzopyran derivatives. This compound is characterized by a fused furan and benzopyran ring system, with a methyl group attached at the 5-position. It is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4H-furo2,3-bbenzopyran-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with furfural in the presence of a base such as sodium hydroxide can lead to the formation of the desired compound .
Industrial Production Methods: Industrial production of 5-Methyl-4H-furo2,3-bbenzopyran-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-4H-furo2,3-bbenzopyran-4-one undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding quinones.
- Reduction: Reduction reactions can convert the compound into dihydro derivatives.
- Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule .
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
- Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
5-Methyl-4H-furo2,3-bbenzopyran-4-one has a wide range of applications in scientific research:
- Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis .
- Biology: The compound exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
- Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and inflammatory disorders .
- Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products .
Wirkmechanismus
The mechanism of action of 5-Methyl-4H-furo2,3-bbenzopyran-4-one involves its interaction with specific molecular targets and pathways:
- Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in various biological processes .
- Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it has been shown to inhibit protein tyrosine phosphatase 1B, which plays a role in insulin signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds::
- Coumarin (1,2-benzopyrone): A related compound with a similar benzopyran structure but without the furan ring .
- Chromone (1-benzopyran-4-one): Another similar compound with a benzopyran structure but lacking the furan ring and methyl group .
Uniqueness: 5-Methyl-4H-furo2,3-bbenzopyran-4-one is unique due to its fused furan and benzopyran ring system, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position further differentiates it from other benzopyran derivatives .
Eigenschaften
CAS-Nummer |
64190-57-4 |
|---|---|
Molekularformel |
C12H8O3 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
5-methylfuro[2,3-b]chromen-4-one |
InChI |
InChI=1S/C12H8O3/c1-7-3-2-4-9-10(7)11(13)8-5-6-14-12(8)15-9/h2-6H,1H3 |
InChI-Schlüssel |
KBNUSDIWDFUIEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)OC3=C(C2=O)C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
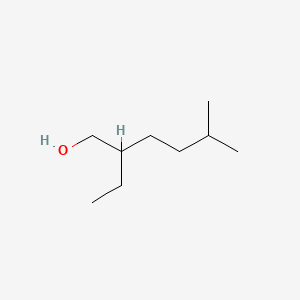
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
![4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14486833.png)
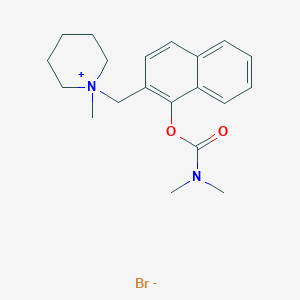


![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
